

Preliminary Research Analysis: 306-O12B

Efficacy in Lipid Nanoparticle-Mediated Gene Editing

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Compound of Interest

Compound Name: 306-O12B

Cat. No.: B10829778

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This technical guide provides an in-depth analysis of the preclinical efficacy of **306-O12B**, an ionizable cationic lipidoid integral to the formulation of lipid nanoparticles (LNPs) for targeted gene therapy. The data herein is compiled from published research and is intended for researchers, scientists, and professionals in the field of drug development.

Core Findings

306-O12B has been identified as a key component in a novel LNP delivery system designed for liver-specific co-delivery of Cas9 mRNA and single-guide RNA (sgRNA).[1] This system has demonstrated high efficiency in mediating CRISPR-Cas9-based genome editing of the Angiopoietin-like 3 (Angptl3) gene in preclinical mouse models.[1][2] The targeted disruption of Angptl3 in hepatocytes leads to a significant reduction in serum levels of ANGPTL3 protein, low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG), highlighting its therapeutic potential for treating lipoprotein metabolism disorders.[3][4]

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from in vivo studies comparing the efficacy of **306-O12B** LNPs with a control, MC-3 LNPs, at a total RNA dose of 3.0 mg/kg administered to C57BL/6 mice.

Table 1: Gene Editing Efficiency and Serum Protein Reduction at Day 7 Post-Administration[2]
[5]

Treatment Group	Median Gene Editing Rate (Indels) in Liver	Serum ANGPTL3 Protein Reduction
306-O12B LNP	38.5%	65.2%
MC-3 LNP	14.6%	25.0%

Table 2: Impact on Serum Lipid Levels at Day 7 Post-Administration[5]

Treatment Group	Serum LDL-C Reduction	Serum Triglyceride (TG) Reduction
306-O12B LNP	56.8%	29.4%
MC-3 LNP	15.7%	16.3%

Table 3: Long-Term Efficacy of a Single 3.0 mg/kg Dose of **306-O12B** LNP at Day 100 Post-Administration[6]

Parameter	Reduction
Serum ANGPTL3 Protein	60.0%
Serum LDL-C	48.1%
Serum Triglycerides (TG)	28.6%

Experimental Protocols

Lipid Nanoparticle Formulation

The **306-O12B** LNPs were formulated with an optimized composition of the ionizable lipidoid **306-O12B**, cholesterol, the phospholipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000).[6] The molar ratio of these components was established at 50:38.5:10:1.5, respectively.[6][7] For the

encapsulation of nucleic acids, a weight ratio of 7.5:1 (**306-O12B** to total RNA) was found to be optimal.[8] The LNPs were prepared to encapsulate both Cas9 mRNA and a sgRNA targeting the Angptl3 gene.[1]

In Vivo Administration and Animal Models

Female C57BL/6 mice were utilized for the in vivo efficacy studies.[6] The LNP formulations were administered systemically via a single intravenous injection.[3] Dosages were based on the total RNA content, with studies conducted at 1.0, 2.0, and 3.0 mg/kg.[6]

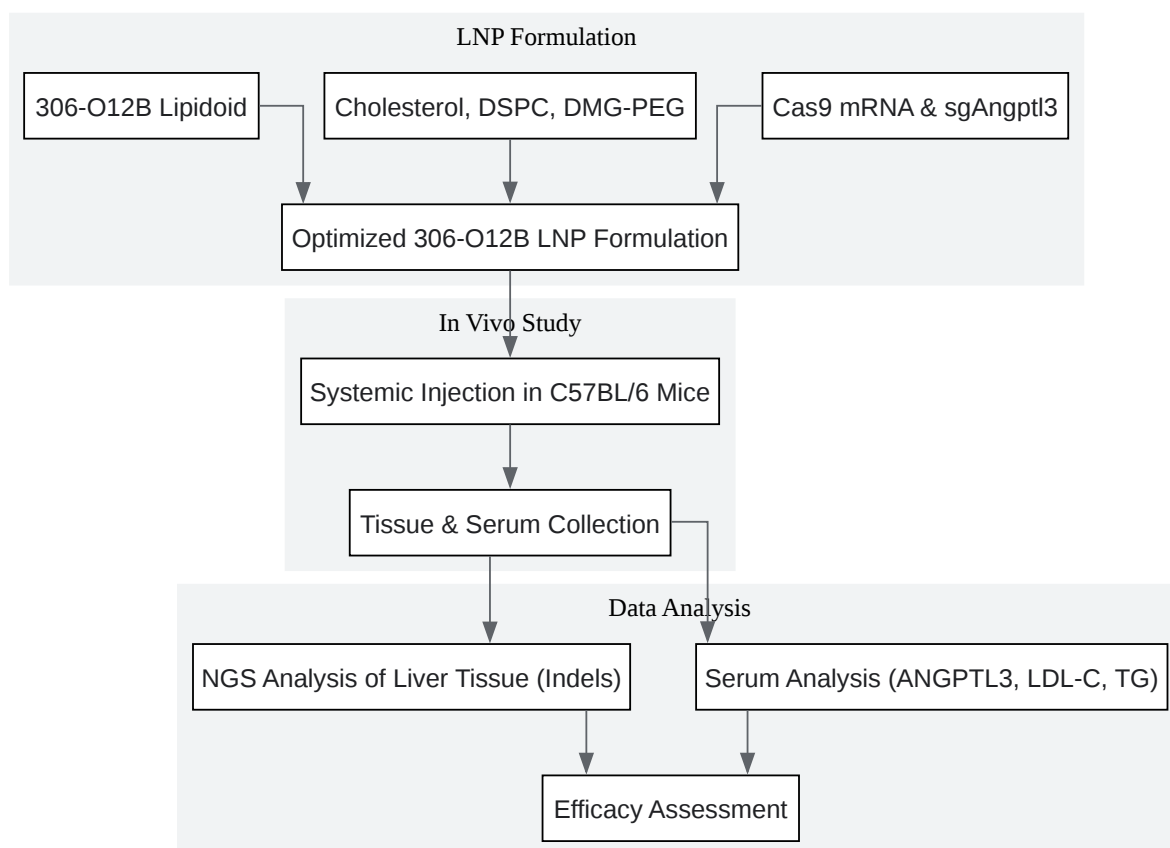
Efficacy Assessment

- **Gene Editing Analysis:** The percentage of insertions and deletions (indels) at the Angptl3 target site in liver samples was quantified using Next-Generation Sequencing (NGS).[5]
- **Serum Analysis:** Blood samples were collected from the mice to measure the serum levels of ANGPTL3 protein, LDL-C, and triglycerides.[5]
- **Biodistribution:** The liver-specific delivery of the LNP-encapsulated mRNA was confirmed through in vivo imaging of luciferase reporter gene expression.[1]

Visualized Workflows and Pathways

Experimental Workflow

The following diagram outlines the key steps in the preclinical evaluation of **306-O12B** LNP efficacy.

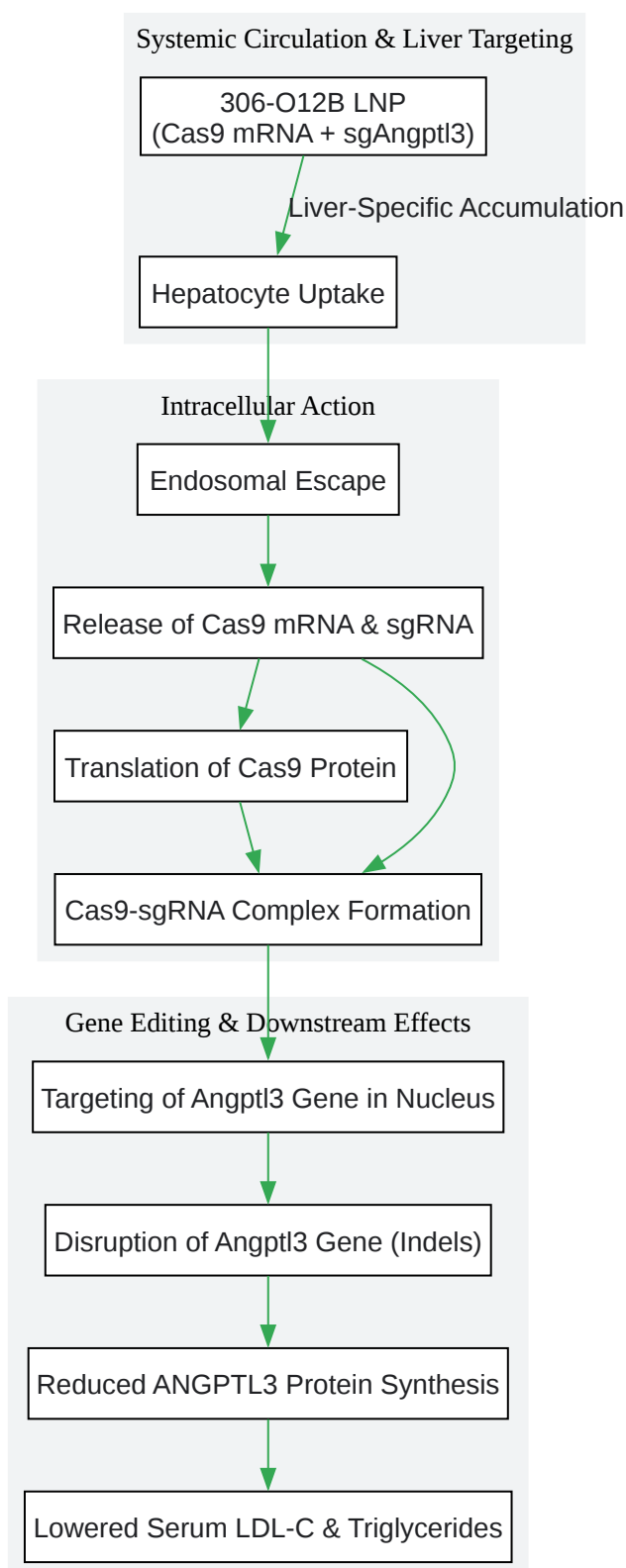


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Caption: Experimental workflow for **306-O12B** LNP efficacy testing.

Mechanism of Action: Liver-Specific Gene Editing

This diagram illustrates the proposed mechanism of action for the **306-O12B** LNP-mediated gene editing in hepatocytes.



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Caption: MoA for **306-O12B** LNP-mediated Angptl3 gene editing.

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